molecular formula C20H17NO3 B11490855 6-methyl-4-(3-methylphenyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione

6-methyl-4-(3-methylphenyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione

Cat. No.: B11490855
M. Wt: 319.4 g/mol
InChI Key: BRGCRAQIIFDRTR-UHFFFAOYSA-N
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Description

6-methyl-4-(3-methylphenyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione is a complex organic compound belonging to the class of pyranoquinolines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-4-(3-methylphenyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a substituted aniline and a suitable aldehyde, the intermediate Schiff base can be formed, which then undergoes cyclization in the presence of a catalyst to yield the desired pyranoquinoline structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-methyl-4-(3-methylphenyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinolines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules

Biology

Biologically, pyranoquinolines have shown promise in various assays, indicating potential antimicrobial, antifungal, and anticancer activities. This makes them valuable in the development of new therapeutic agents.

Medicine

In medicine, derivatives of this compound are being investigated for their potential as drug candidates. Their ability to interact with biological targets makes them suitable for further pharmacological studies.

Industry

Industrially, this compound can be used in the synthesis of dyes, pigments, and other materials that require stable and complex organic structures.

Mechanism of Action

The mechanism by which 6-methyl-4-(3-methylphenyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or DNA, leading to various biological responses. The exact pathways depend on the specific application and the nature of the interaction.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-methyl-4-(3-methylphenyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C20H17NO3

Molecular Weight

319.4 g/mol

IUPAC Name

6-methyl-4-(3-methylphenyl)-3,4-dihydropyrano[3,2-c]quinoline-2,5-dione

InChI

InChI=1S/C20H17NO3/c1-12-6-5-7-13(10-12)15-11-17(22)24-19-14-8-3-4-9-16(14)21(2)20(23)18(15)19/h3-10,15H,11H2,1-2H3

InChI Key

BRGCRAQIIFDRTR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2CC(=O)OC3=C2C(=O)N(C4=CC=CC=C43)C

Origin of Product

United States

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